molecular formula C17H28ClNO B5171926 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylpentan-1-amine

5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylpentan-1-amine

Cat. No.: B5171926
M. Wt: 297.9 g/mol
InChI Key: SCGWEGKZKFOHLH-UHFFFAOYSA-N
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Description

5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylpentan-1-amine is a synthetic organic compound characterized by its unique chemical structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its molecular formula is C15H24ClNO, and it features a phenoxy group substituted with chlorine and dimethyl groups, linked to a diethylpentanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylpentan-1-amine typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Preparation of 4-chloro-2,6-dimethylphenol: This can be synthesized by chlorination of 2,6-dimethylphenol.

    Formation of 5-(4-chloro-2,6-dimethylphenoxy)pentanoic acid: This involves the reaction of 4-chloro-2,6-dimethylphenol with pentanoic acid under suitable conditions.

    Conversion to this compound: The final step involves the reaction of 5-(4-chloro-2,6-dimethylphenoxy)pentanoic acid with diethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.

    Substitution: The chlorine atom in the phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy ketones or aldehydes, while substitution reactions can produce a variety of substituted phenoxy derivatives.

Scientific Research Applications

5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylpentan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylpentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxy group allows for binding to hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chloro-2,6-dimethylphenoxy)pentanoic acid
  • 5-(4-chloro-2,6-dimethylphenoxy)-4-(chloromethyl)-1,3-dimethyl-1H-pyrazole
  • [5-(4-chloro-2,6-dimethylphenoxy)-1,3-dimethyl-1H-pyrazol-4-yl]methanol

Uniqueness

Compared to similar compounds, 5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylpentan-1-amine is unique due to its specific diethylpentanamine chain, which can influence its binding properties and biological activity. This structural feature may enhance its potential as a pharmaceutical agent or research tool.

Properties

IUPAC Name

5-(4-chloro-2,6-dimethylphenoxy)-N,N-diethylpentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28ClNO/c1-5-19(6-2)10-8-7-9-11-20-17-14(3)12-16(18)13-15(17)4/h12-13H,5-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCGWEGKZKFOHLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCCCOC1=C(C=C(C=C1C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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